N-[(1-ethylimidazol-2-yl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine
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Overview
Description
N-[(1-ethylimidazol-2-yl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine is a complex organic compound that features an imidazole ring, a piperidine ring, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling through a series of reactions involving alkylation and methoxylation.
Imidazole Synthesis: The imidazole ring can be synthesized using a regiocontrolled method that involves the reaction of glyoxal, ammonia, and formaldehyde.
Piperidine Synthesis: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.
Coupling Reaction: The final step involves the coupling of the imidazole and piperidine intermediates using alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the imidazole ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted imidazole or piperidine derivatives.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-ethylimidazole: Shares the imidazole ring but lacks the piperidine and methoxy groups.
2-methoxyphenylpiperidine: Contains the piperidine and methoxy groups but lacks the imidazole ring.
Uniqueness
N-[(1-ethylimidazol-2-yl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine is unique due to the combination of the imidazole and piperidine rings with methoxy groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-4-27-14-11-24-23(27)19-26(15-16-28-2)17-20-9-12-25(13-10-20)18-21-7-5-6-8-22(21)29-3/h5-8,11,14,20H,4,9-10,12-13,15-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFWFVPSFZPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(CCOC)CC2CCN(CC2)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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